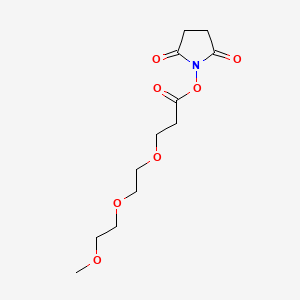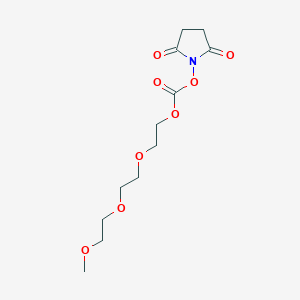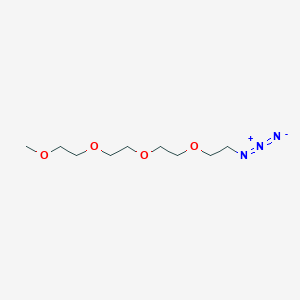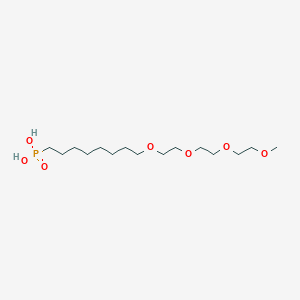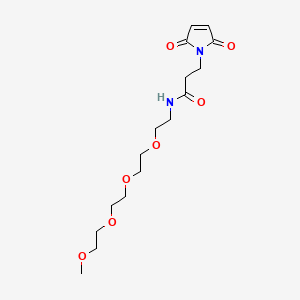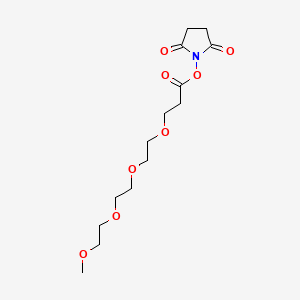
MRS3558
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS3558 is an A3 adenosine receptors Agonist.
Wissenschaftliche Forschungsanwendungen
Magnetic Relaxation Switches (MRS)
MRS technology, including magnetic relaxation switches (MRS), is utilized for detecting molecular interactions using magnetic relaxation measurements and magnetic resonance imaging (MRI). These magnetic nanosensors are highly efficient in detecting interactions in complex biological samples and have potential for in vivo applications. They are applicable in homogeneous assays, microfluidic systems, magnetic readouts of arrays, and magnetic force microscopy, potentially extending to in vivo imaging (Perez et al., 2002).
Pediatric Neurology Research
Proton magnetic resonance spectroscopy (MRS) is emerging as a critical technology in pediatric neurology. It offers noninvasive assessment of regional brain biochemistry, aiding in predicting outcomes in acquired brain injuries and documenting disturbances in neurometabolic disorders. It has also been useful in epilepsy for localizing epileptogenic zones (Novotny et al., 1998).
Neuropsychiatric Applications
MRS is a noninvasive tool for investigating in vivo biochemistry, particularly in neuropsychiatric research. It has been used to study Alzheimer's disease, schizophrenia, affective disorders, and more. MRS has provided insights into neurotransmitter systems and helped in understanding the pharmacokinetic properties of psychotropic medications (Passe et al., 1995).
Cancer Research
In cancer research, MRS has been instrumental in interrogating metabolite distributions in living cells and tissues. It has significant applications in measuring tumor biomarkers and monitoring the effects of anticancer therapies (Gillies & Morse, 2005).
Prostate Cancer Research
NMR spectroscopy and MRSI have evolved in prostate cancer detection and diagnosis, integrating into clinical practice. These technologies have helped establish NMR-based prostate cancer metabolomics and could shape the future of prostate cancer diagnosis (Defeo et al., 2011).
Cerebral Ischemia in Animal Models
MRS, along with MRI, has played a significant role in investigating cerebral ischemia in animal experimental research. It has been used to analyze pathomechanisms of disease evolution and in studies involving genetic engineering of transgenic animals (Hoehn et al., 2001).
Psychiatry Research
MRS has been applied in psychiatry to study anxiety, affective disorders, dementia, schizophrenia, and neurodevelopmental disorders. It has the potential for differential diagnosis and monitoring illness progression, as well as understanding the metabolic effects of psychiatric treatments (Frangou & Williams, 1996).
Lung Injury and MRS3558
MRS3558, an A3 adenosine receptor agonist, was investigated for its effects on lung injury after in vivo reperfusion. The study found that early attenuation of injury with MRS3558 treatment was beneficial beyond the immediate period after reperfusion, suggesting its potential for long-term therapeutic effects (Matot et al., 2008).
Eigenschaften
CAS-Nummer |
793695-40-6 |
|---|---|
Produktname |
MRS3558 |
Molekularformel |
C20H20Cl2N6O3 |
Molekulargewicht |
463.32 |
IUPAC-Name |
(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C20H20Cl2N6O3/c1-23-18(31)20-7-11(20)13(14(29)15(20)30)28-8-24-12-16(25-19(22)26-17(12)28)27(2)10-5-3-4-9(21)6-10/h3-6,8,11,13-15,29-30H,7H2,1-2H3,(H,23,31)/t11-,13-,14+,15+,20+/m1/s1 |
InChI-Schlüssel |
WBUOCDGSBFEIOR-DDDALXFXSA-N |
SMILES |
O=C([C@]12[C@@H](O)[C@@H](O)[C@H](N3C=NC4=C(N(C5=CC=CC(Cl)=C5)C)N=C(Cl)N=C34)[C@@]1([H])C2)NC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS3558; MRS 3558; MRS-3558. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






